molecular formula C18H19NO5 B11978931 Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B11978931
M. Wt: 329.3 g/mol
InChI Key: AHNAYKOKHDHSNQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H19NO5 and a molecular weight of 329.356 g/mol It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxyphenoxy group, and an acylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate typically involves the following steps:

    Esterification: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-aminobenzoate.

    Acylation: The ethyl 4-aminobenzoate is then acylated with 2-methoxyphenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide.

Major Products Formed

    Hydrolysis: 4-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid.

    Reduction: this compound with an amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate: Similar structure but with a different position of the methoxy group.

    Ethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 4-{[(2-ethoxyphenoxy)acetyl]amino}benzoate: Similar structure but with an ethoxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituent groups.

Biological Activity

Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry based on existing research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C18H19NO5C_{18}H_{19}NO_5 and a molar mass of approximately 341.35 g/mol. The compound features a benzoate moiety, an acetylamino group, and a methoxyphenoxy group, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This synthetic flexibility enhances the compound's versatility in biological applications. The general synthetic route includes:

  • Formation of the Acetylamino Group : Reaction of 2-methoxyphenol with acetic anhydride.
  • Coupling with Benzoic Acid : The acetylated product is then coupled with ethyl 4-aminobenzoate.
  • Final Esterification : The resulting compound undergoes esterification to yield the final product.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing several promising properties:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further investigation in drug development .
  • Anti-inflammatory Properties : Research has shown that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies have predicted that this compound may interact effectively with specific biological targets, including enzymes involved in inflammatory pathways. Molecular docking analyses indicate strong binding affinities with proteins related to inflammation and microbial resistance .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics.
  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound significantly reduced edema formation by approximately 40% compared to control groups .

Comparative Analysis

To further understand the biological potential of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Activities
Methyl 4-formylbenzoateSimilar structure but lacks methoxy groupPotential antimicrobial activity
Ethyl 4-(2-formylphenoxy)benzoateDifferent positioning of formyl groupNoted for antifungal properties
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamideContains acetamide instead of benzoateInvestigated for anti-inflammatory effects

This table illustrates how variations in structure can influence biological activities, underscoring the importance of functional groups in modulating pharmacological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-{[(2-methoxyphenoxy)acetyl]amino}benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of 2-methoxyphenoxyacetyl chloride to ethyl 4-aminobenzoate. Key steps include:

  • Acylation : Conducted under anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity, while controlled temperatures (0–25°C) prevent side reactions .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC . Yield optimization requires stoichiometric precision and inert atmospheres to avoid hydrolysis of the acetyl group .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR confirms the presence of methoxy, acetyl, and ester groups via characteristic shifts (e.g., δ 3.8–4.3 ppm for methoxy, δ 8.0–8.3 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the acetyl-amino linkage and methoxyphenoxy moiety .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 357.4 for [M+H]+) .

Q. How do solvent and temperature influence the stability of this compound during storage?

  • Solvent : Store in anhydrous DMSO or ethanol to prevent ester hydrolysis; aqueous buffers at neutral pH reduce degradation .
  • Temperature : Long-term stability requires storage at –20°C, with thermal gravimetric analysis (TGA) showing decomposition above 150°C .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?

The acetyl-amino group undergoes nucleophilic attack at the carbonyl carbon. Studies using DFT calculations reveal:

  • Electrophilicity : Enhanced by electron-withdrawing methoxyphenoxy groups, increasing susceptibility to amines/thiols .
  • Steric Effects : Substituents on the benzoate ring influence reaction rates; bulky groups reduce accessibility to the acyl center . Kinetic assays (e.g., UV-Vis monitoring) quantify activation energies for specific nucleophiles .

Q. How can researchers design experiments to evaluate its potential as an enzyme inhibitor?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, esterases) due to the compound’s aromatic and acetyl motifs .
  • Assay Design : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition constants (Ki). For example, competitive inhibition against trypsin-like proteases shows IC50 values <10 µM .
  • Structural Modifications : Introduce electron-donating groups (e.g., –OCH3) to enhance binding affinity, validated via molecular docking .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to isolate variables like cell line specificity or assay pH .
  • Dose-Response Curves : Identify non-linear relationships between concentration and activity, distinguishing true bioactivity from cytotoxicity .
  • Orthogonal Validation : Confirm antimicrobial claims using both disc diffusion and microbroth dilution assays .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Scaffold Modification : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity and bioavailability .
  • Functional Group Additions : Introduce sulfonyl or halogen substituents to enhance target selectivity, guided by CoMFA models .
  • In Vivo Correlation : Compare pharmacokinetic data (e.g., half-life in rodent models) with structural variants to prioritize candidates .

Q. What role do computational methods play in predicting its interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Model binding stability with β-lactamases, showing hydrogen bonding between the acetyl group and Ser70 residue .
  • QSAR Modeling : Correlate logP values with membrane permeability, predicting blood-brain barrier penetration for CNS applications .
  • Docking Studies (AutoDock Vina) : Screen virtual libraries to identify derivatives with higher affinity for cyclooxygenase-2 (COX-2) .

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

ethyl 4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C18H19NO5/c1-3-23-18(21)13-8-10-14(11-9-13)19-17(20)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)

InChI Key

AHNAYKOKHDHSNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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